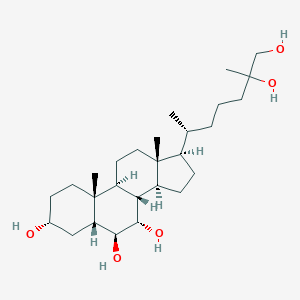
alpha-Trichechol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Trichechol, also known as this compound, is a useful research compound. Its molecular formula is C27H48O5 and its molecular weight is 452.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Cholestanols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C27 bile acids, alcohols, and derivatives [ST0403]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Structure
Alpha-Trichechol is characterized by its unique structural configuration, which includes hydroxyl groups that contribute to its biological activity. The compound is part of a broader class of bile acids and triterpenoids, known for their diverse chemical properties and physiological roles.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways, making it a candidate for therapeutic interventions in conditions such as arthritis and other inflammatory diseases. For instance, a study highlighted its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation in vivo .
Antioxidant Activity
This compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a pivotal role. Experimental models have shown that this compound can scavenge free radicals effectively, thereby reducing oxidative damage in neuronal cells .
Cancer Therapeutics
The compound has been explored for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells. Research indicates that this compound can activate specific signaling pathways that lead to programmed cell death in malignant cells while sparing normal cells . This selectivity makes it a promising candidate for targeted cancer therapies.
Synergistic Effects with Other Compounds
Case studies have indicated that this compound may exhibit synergistic effects when combined with other pharmacological agents. For example, its combination with established anti-cancer drugs has been shown to enhance therapeutic efficacy and reduce side effects . This synergy could lead to new combination therapies that improve patient outcomes.
Data Tables and Case Studies
Case Study: Cancer Treatment
A notable case study involved the application of this compound in a preclinical model of breast cancer. The study reported significant tumor reduction when administered alongside traditional chemotherapy agents. The results suggested that this compound not only enhanced the efficacy of chemotherapy but also reduced associated toxicity, highlighting its potential as an adjunct therapy .
属性
CAS 编号 |
114882-48-3 |
|---|---|
分子式 |
C27H48O5 |
分子量 |
452.7 g/mol |
IUPAC 名称 |
(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6,7-triol |
InChI |
InChI=1S/C27H48O5/c1-16(6-5-11-25(2,32)15-28)18-7-8-19-22-20(10-13-26(18,19)3)27(4)12-9-17(29)14-21(27)23(30)24(22)31/h16-24,28-32H,5-15H2,1-4H3/t16-,17-,18-,19+,20+,21+,22+,23+,24+,25?,26-,27-/m1/s1 |
InChI 键 |
WLAXYIXLDQTVJE-JGXBBTQFSA-N |
SMILES |
CC(CCCC(C)(CO)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
手性 SMILES |
C[C@H](CCCC(C)(CO)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
规范 SMILES |
CC(CCCC(C)(CO)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
同义词 |
alpha-trichechol cholestane-3,6,7,25,26-pentol trichechol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















